molecular formula C16H25NO B12796560 N-Ethyl-2-phenethylhexanamide CAS No. 6313-21-9

N-Ethyl-2-phenethylhexanamide

Cat. No.: B12796560
CAS No.: 6313-21-9
M. Wt: 247.38 g/mol
InChI Key: QMXLYLJNYOAODE-UHFFFAOYSA-N
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Description

Contextualization within the Broader Class of Phenethylamide Derivatives

N-Ethyl-2-phenethylhexanamide belongs to the extensive class of phenethylamide derivatives. These compounds are characterized by a core phenethylamine (B48288) structure, which consists of a phenyl ring attached to an ethylamine (B1201723) group. biomolther.orgwikipedia.org The defining feature of phenethylamides is the presence of an amide linkage, where the nitrogen atom of the phenethylamine moiety is bonded to a carbonyl group. This structural motif is prevalent in a vast array of both naturally occurring and synthetically derived molecules. pulsus.com

The broader family of substituted phenethylamines, from which phenethylamides are derived, includes a wide range of compounds with significant biological effects. wikipedia.org These can act as stimulants, psychedelics, and antidepressants, among other functions. wikipedia.org The specific properties of each derivative are determined by the nature and position of the substituents on the phenethylamine core. biomolther.orgnih.gov

Overview of Structurally Related Amide Natural Products and Synthetic Analogs with Reported Bioactivities

The amide functional group is a cornerstone of many biologically active molecules, found in numerous pharmaceuticals and natural products. pulsus.com Nature provides a rich library of amide-containing compounds with diverse biological activities. For instance, certain phenethylamide secondary metabolites produced by marine bacteria have been shown to inhibit quorum sensing in Gram-negative bacteria. researchgate.net

Synthetic chemists have also extensively explored amide-based structures to develop novel therapeutic agents. The creation of synthetic analogs of natural products is a common strategy to enhance activity, improve solubility, or overcome drug resistance. nih.gov For example, structure-activity relationship (SAR) studies on a series of N-alkylfuran-2-carboxamide derivatives, which share the amide linkage, identified compounds that act as antagonists for LuxR-regulated quorum sensing. researchgate.net Furthermore, research into cinnamic acid amides has yielded derivatives with potential applications in treating cardiovascular diseases. beilstein-journals.org The development of thioamides, where the amide oxygen is replaced by sulfur, represents another avenue for creating bioactive analogs with potentially altered pharmacological profiles. researchgate.net

Compound/Analog Class Reported Bioactivity Reference
Phenethylamide Natural Products (from marine bacteria)Inhibition of quorum sensing in Gram-negative bacteria researchgate.net
N-Alkylfuran-2-carboxamide DerivativesAntagonists of LuxR-regulated quorum sensing researchgate.net
Cinnamic Acid Amide DerivativesPotential for treating cardio- and cerebrovascular diseases beilstein-journals.org
Thioamide AnalogsBioisosteres of amides with potential for altered pharmacological properties researchgate.net

Rationale for Investigating this compound as a Distinct Research Target

The specific structure of this compound, with its N-ethyl and 2-phenethyl substituents on the hexanamide (B146200) core, presents a unique combination of features that warrant its investigation as a distinct research target. While the broader phenethylamine class is well-studied, the specific arrangement of alkyl and aryl groups in this compound distinguishes it from more common derivatives.

Structure-activity relationship studies of phenethylamine derivatives have shown that substitutions at various positions can significantly influence their biological activity. biomolther.orgnih.gov For example, modifications to the nitrogen atom of the ethylamine backbone can alter a compound's affinity for specific receptors. nih.gov The presence of the hexanamide chain in this compound introduces a lipophilic component that could influence its pharmacokinetic and pharmacodynamic properties, such as membrane transport and interaction with protein binding sites. The investigation of such unique analogs is crucial for expanding the chemical space of bioactive compounds and for the potential discovery of novel biological activities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6313-21-9

Molecular Formula

C16H25NO

Molecular Weight

247.38 g/mol

IUPAC Name

N-ethyl-2-(2-phenylethyl)hexanamide

InChI

InChI=1S/C16H25NO/c1-3-5-11-15(16(18)17-4-2)13-12-14-9-7-6-8-10-14/h6-10,15H,3-5,11-13H2,1-2H3,(H,17,18)

InChI Key

QMXLYLJNYOAODE-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCC1=CC=CC=C1)C(=O)NCC

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of N Ethyl 2 Phenethylhexanamide

Established Synthetic Pathways for N-Substituted Amides Bearing Complex Acyl Chains

The synthesis of N-substituted amides, particularly those with sterically demanding acyl groups like the 2-phenethylhexanoyl moiety, relies on robust and versatile coupling methodologies. These reactions are fundamental in medicinal chemistry and drug discovery for forging the stable amide bond from carboxylic acid and amine precursors. nih.gov

Amide Coupling Reactions Utilizing 2-Phenethylhexanoic Acid and Ethylamine (B1201723) Precursors

The primary and most direct route to N-Ethyl-2-phenethylhexanamide involves the condensation reaction between 2-phenethylhexanoic acid and ethylamine. This transformation requires the activation of the carboxylic acid's carboxyl group to facilitate nucleophilic attack by the amine. A variety of coupling reagents have been developed for this purpose, each with specific applications and advantages. nih.gov

Commonly employed reagents for such amide bond formations include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP). nih.gov For instance, a general protocol might involve the activation of the carboxylic acid with EDC and a catalytic amount of HOBt in a suitable aprotic solvent such as acetonitrile. The addition of ethylamine to this activated intermediate then yields the desired this compound. nih.gov The use of such reagent systems is well-established for creating amide functionalities in a wide array of bioactive molecules. nih.gov

Optimization of Reaction Conditions for Scalable Synthesis of this compound

Transitioning from laboratory-scale synthesis to a scalable process necessitates the optimization of several reaction parameters to ensure efficiency, cost-effectiveness, and product purity. For the synthesis of this compound, this involves a careful selection of solvents, reagents, and purification methods.

Key optimization considerations include:

Coupling Reagent Selection : While reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective, their cost can be prohibitive for large-scale synthesis. More economical options like EDC in combination with HOBt are often preferred. nih.gov

Solvent Choice : The solvent must be able to dissolve the reactants and reagents while being easily removable and environmentally benign if possible. Acetonitrile and Dichloromethane are common choices. nih.gov

Temperature Control : Amide coupling reactions are often run at room temperature, but temperature control can be crucial to minimize side reactions and ensure high yields on a larger scale. nih.gov

Work-up and Purification : Scalable purification might move away from chromatography towards crystallization or liquid-liquid extraction to isolate the final product in high purity. For example, a reaction performed on a 1-gram scale can often maintain a high yield with appropriate work-up procedures. nih.gov

Design and Preparation of this compound Analogs for Targeted Structure-Activity Relationship Investigations

The systematic modification of a lead compound's structure is a cornerstone of medicinal chemistry, aimed at elucidating the relationship between chemical structure and biological activity (SAR). For this compound, which is structurally related to synthetic cathinones like N-Ethyl-hexedrone (NEH), analogs are designed to probe the influence of various structural features on interactions with biological targets. ub.eduresearchgate.net

One key area of investigation is the length of the α-carbon side-chain on the acyl moiety. By synthesizing a homologous series of compounds, researchers can determine how chain length affects potency and selectivity for monoamine transporters such as the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT). ub.eduresearchgate.net For example, a study on N-ethyl-substituted cathinones involved synthesizing analogs where the α-alkyl group was varied from a methyl to a pentyl group. ub.eduresearchgate.net This allows for a systematic evaluation of how steric bulk in this region influences receptor affinity and functional activity. ub.eduresearchgate.net The synthesis of these analogs follows the same fundamental amide coupling strategies, reacting the appropriately substituted carboxylic acid with ethylamine. ub.eduresearchgate.net

The data from these studies show a clear trend: the potency for inhibiting dopamine uptake increases as the aliphatic side chain is elongated from methyl to propyl, but then decreases with butyl and pentyl chains, demonstrating an inverted U-shape relationship. ub.eduresearchgate.net All tested compounds showed low affinity for the serotonin transporter. ub.edu

Table 1: Monoamine Transporter Inhibition Data for N-Ethyl Cathinone Analogs ub.edu

Compoundα-Carbon Side-ChainDAT IC₅₀ (μM)SERT IC₅₀ (μM)DAT/SERT Ratio
NECPropyl0.12 ± 0.0210.3 ± 0.985.8
NEBButyl0.08 ± 0.01>100>1250
NEPDPentyl0.14 ± 0.01>100>714
NEHHexyl0.07 ± 0.01>100>1428
NEHPHeptyl0.06 ± 0.01>100>1667

Data represents the mean ± SEM from multiple experiments. The DAT/SERT ratio is a measure of selectivity for the dopamine transporter over the serotonin transporter.

Stereoselective Synthesis Approaches for Chiral Centers within the 2-Phenethylhexanamide Moiety

The this compound structure contains a chiral center at the α-carbon of the acyl chain (the carbon atom to which the phenethyl and butyl groups are attached). The spatial arrangement of substituents around this center can significantly impact the molecule's interaction with chiral biological targets. Therefore, controlling the stereochemistry during synthesis is of paramount importance. Stereoselective synthesis aims to produce a single enantiomer or diastereomer, avoiding the formation of a mixture of stereoisomers that may have different biological activities or metabolic fates. researchgate.net

Approaches to achieve stereoselectivity include:

Chiral Pool Synthesis : Starting from a readily available, enantiomerically pure precursor that already contains the desired stereocenter.

Chiral Auxiliaries : Covalently attaching a chiral molecule (the auxiliary) to the substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed.

Asymmetric Catalysis : Using a chiral catalyst, such as a transition metal complex with a chiral ligand, to favor the formation of one stereoisomer over the other. nih.gov

For a molecule like this compound, a potential stereoselective route could involve the asymmetric alkylation of a chiral enolate derived from a hexanoic acid derivative. Alternatively, stereoselective reduction of a corresponding α,β-unsaturated amide could establish the desired stereocenter. While specific literature on the stereoselective synthesis of this compound is not detailed, the principles are well-established in organic synthesis for creating chiral carboxylic acid derivatives and their subsequent amides. researchgate.netchemrxiv.orgmdpi.com

Biological Activities and Pharmacological Potential of N Ethyl 2 Phenethylhexanamide and Its Derivatives

Exploration of Quorum Sensing Modulatory Properties of N-Ethyl-2-phenethylhexanamide

Extensive searches of scientific literature and chemical databases did not yield any specific studies on the quorum sensing modulatory properties of this compound. While research exists on related phenethylamides as quorum sensing inhibitors, no data is currently available for the title compound.

Investigation of Inhibitory Effects on Gram-Negative Bacterial Quorum Sensing Systems (e.g., Vibrio harveyi, Chromobacterium violaceum, Escherichia coli)

There are no published studies investigating the inhibitory effects of this compound on the quorum sensing systems of Gram-negative bacteria such as Vibrio harveyi, Chromobacterium violaceum, or Escherichia coli. Therefore, no data on its efficacy or mechanism of action in these systems can be provided.

Comparative Efficacy with Naturally Occurring Phenethylamide Quorum Sensing Inhibitors (e.g., from Vibrio neptunius and Halobacillus salinus)

Due to the absence of research on this compound as a quorum sensing modulator, no comparative analysis of its efficacy against naturally occurring phenethylamide inhibitors from species like Vibrio neptunius and Halobacillus salinus can be conducted.

Assessment of Antimicroalgal Activity of this compound and Structurally Related Arylethylamides

A comprehensive review of the available scientific literature found no studies dedicated to the assessment of the antimicroalgal activity of this compound or its structurally related arylethylamides.

Evaluation of Phytotoxic Effects on Freshwater and Marine Microalgae Species (e.g., Chlorella vulgaris, Scenedesmus subspicatus)

There is no available data on the phytotoxic effects of this compound on freshwater and marine microalgae species, including Chlorella vulgaris and Scenedesmus subspicatus.

Correlation between Structural Features of this compound and Antimicroalgal Potency

Without any experimental data on the antimicroalgal activity of this compound, it is not possible to establish a correlation between its structural features and its potential potency against microalgae.

Screening for Other Relevant Biological Targets and Pathways (e.g., enzyme inhibition, receptor modulation) based on Amide Chemotypes

While the amide chemotype is present in many biologically active molecules, there is no specific information in the scientific literature regarding the screening of this compound for other biological targets, such as enzyme inhibition or receptor modulation.

Structure Activity Relationship Sar Elucidation for N Ethyl 2 Phenethylhexanamide Analogs

Systematic Modification of the N-Ethyl Moiety: Impact on Biological Activity

The N-ethyl group of the core molecule is a critical site for modification to probe the steric and electronic requirements of the target receptor's binding pocket. SAR studies on related phenethylamine-based compounds have shown that seemingly minor changes to the N-substituent can lead to significant shifts in pharmacological activity.

In contrast, increasing the steric bulk at the nitrogen can sometimes lead to lower efficacy. Studies on β-phenethylamines have found that N-methylation can result in partial agonism, and a general trend is observed where increased steric hindrance at the amino nitrogen leads to ligands with lower efficacy.

The introduction of an N-benzyl group, which combines both size and aromaticity, has been found to be a notable exception to the trend of reduced activity with N-substitution. In several classes of phenethylamines, N-benzyl substitution dramatically improves both binding affinity and functional activity. nih.gov This highlights the potential for favorable π-π stacking or hydrophobic interactions between the N-benzyl group and the receptor.

These findings suggest that for N-Ethyl-2-phenethylhexanamide analogs, modifying the N-ethyl group could yield a wide range of activities. While small alkyl chains may be optimal for some targets, larger, bulkier, or aromatic substituents could be beneficial for others, depending on the topology of the binding site.

Table 1: Impact of N-Substituent Modification on Biological Activity in Phenethylamine (B48288) Analogs Note: This table is illustrative and based on general principles observed in related compound classes, as specific data for this compound is not available.

Analog N-Substituent (R) General Impact on Activity (Relative to R=H) Potential Rationale
Analog 1 -H (Primary Amine) Baseline Direct interaction of amine protons with receptor.
Analog 2 -CH₃ (Methyl) Often Decreased Minimal increase in size, may slightly alter binding geometry.
Analog 3 -CH₂CH₃ (Ethyl) Often Decreased Modest increase in steric bulk. nih.gov
Analog 4 -CH₂C₆H₅ (Benzyl) Often Increased Potential for hydrophobic or π-π interactions. nih.gov
Analog 5 -CH₂CH₂C₆H₅ (Phenethyl) Potentially Increased Enhanced hydrophobic interactions in a deep binding pocket. nih.gov

Investigating the Influence of the 2-Phenethyl Substituent within the Hexanamide (B146200) Backbone on Bioactivity

The placement of the phenethyl group at the second carbon (α-position) of the hexanamide backbone is a defining feature of the molecule. This substituent introduces significant steric bulk and lipophilicity adjacent to the amide carbonyl group, which can profoundly influence the molecule's conformation and its interaction with biological targets.

In related structures, such as the potent analgesic fentanyl and its derivatives, the N-phenethyl group is known to be positioned deep within the receptor pocket, where the phenyl group engages in important hydrophobic interactions. nih.gov The conformation of this group is critical for optimal binding. The linkage point of this substituent to the rest of the molecule dictates its orientation and reach within the binding site.

Moving the phenethyl group from the 2-position to other locations along the hexanamide chain (e.g., 3-, 4-, or 5-position) would drastically alter the molecule's three-dimensional shape. Such a change would likely disrupt the established binding mode, potentially leading to a significant loss of affinity or a change in the pharmacological profile. The α-substitution pattern is common in biologically active molecules, including many amino acids and their derivatives, as it directly influences the spatial arrangement of adjacent functional groups. For this compound, the 2-phenethyl group likely serves to orient the N-ethyl amide and the aromatic ring in a specific conformation required for effective receptor engagement.

Furthermore, replacing the phenethyl group with other bulky substituents, such as a cyclohexylmethyl or a simple long-chain alkyl group, would help to elucidate whether the aromatic character or simply the steric bulk is essential for activity. Isosteric replacement of the phenyl ring with a heteroaromatic ring, like a thienyl group as seen in some fentanyl analogs, could also lead to interesting changes in activity and selectivity. nih.gov

Examination of the Hexanamide Chain Length, Branching, and Saturation on Phenethylamide Bioactivity

The hexanamide chain serves as the central scaffold of the molecule, and its length, degree of branching, and saturation are key determinants of its physicochemical properties, particularly its lipophilicity and flexibility.

Chain Length: The length of the alkanamide chain often correlates with binding affinity, following a general trend where activity increases with chain length up to an optimal point, after which it declines due to steric hindrance or excessive lipophilicity. In the fentanyl series of compounds, changing the propanamide side chain to a butanamide (as in butyrfentanyl) is a known modification that affects potency. nih.gov For this compound, a systematic variation of the chain length (e.g., from butanamide to octanamide) would be necessary to determine the optimal length for fitting into the intended binding site. A shorter chain might not be long enough to span key interaction points, while a longer chain might introduce steric clashes.

Branching: The introduction of alkyl branches (e.g., methyl or ethyl groups) along the hexanamide chain would restrict its conformational flexibility. This can be advantageous if it locks the molecule into a more bioactive conformation, but it can also be detrimental if it prevents the molecule from adopting the necessary shape to bind to its target. Branching also affects lipophilicity and metabolic stability.

Saturation: The hexanamide chain is fully saturated, providing maximal flexibility. The introduction of double or triple bonds would create a more rigid structure. A double bond, for instance, would introduce cis-trans isomerism, leading to distinct molecular geometries that could have different biological activities. Studies on fatty acids have demonstrated that saturated and unsaturated chains can have markedly different biological effects, a principle that could apply to this scaffold as well. researchgate.net An unsaturated chain might also be susceptible to different metabolic pathways.

Substituent Effects on the Aromatic Ring and the Amide Linkage on Pharmacological Profile

Aromatic Ring Substitution: The phenyl ring of the phenethyl group is a prime target for substitution to fine-tune electronic and steric properties, thereby modulating receptor affinity and selectivity. The nature and position of substituents on this ring can dramatically alter biological activity. nih.gov

Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), increase the electron density of the aromatic ring. mdpi.com This can enhance π-π or cation-π interactions with the receptor. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), decrease the ring's electron density. openstax.org The optimal electronic nature of the substituent depends on the specific interactions within the receptor's binding pocket.

The position of the substituent (ortho, meta, or para) is also critical. A para-substituted group, for example, extends directly from the long axis of the molecule and may probe a deeper region of the binding pocket, whereas an ortho-substituted group will have a more significant steric impact on the conformation of the side chain. In studies of N-phenethylnorhydromorphone, a para-nitro substituent resulted in a potent, low-efficacy agonist, demonstrating the profound influence of positional isomerism. nih.gov

Table 2: Influence of Aromatic Ring Substituents on Bioactivity Note: This table is illustrative, based on general principles of medicinal chemistry, as specific data for this compound is not available.

Substituent (X) Position Electronic Effect Predicted Impact on Activity
-H N/A Neutral Baseline activity.
-OCH₃ para Electron-Donating May increase activity via enhanced π-interactions. mdpi.com
-Cl para Electron-Withdrawing (Inductive), Electron-Donating (Resonance) Variable; can enhance binding through halogen bonds or hydrophobic interactions.
-CF₃ meta Strongly Electron-Withdrawing Often increases metabolic stability and lipophilicity; effect on affinity is target-dependent.
-NO₂ para Strongly Electron-Withdrawing Can drastically alter activity, potentially leading to antagonism or partial agonism. nih.gov

Amide Linkage Modification: The amide bond is a key structural feature, providing a hydrogen bond donor (N-H) and acceptor (C=O) and contributing to the molecule's polarity and rigidity. However, amide bonds are often susceptible to enzymatic hydrolysis, leading to poor metabolic stability. Replacing the amide bond with a bioisostere—a different functional group with similar steric and electronic properties—is a common strategy to improve pharmacokinetic profiles. nih.gov

Several bioisosteric replacements for amides are known, including:

1,2,4-Oxadiazoles: These heterocyclic rings can mimic the geometry and hydrogen bonding capabilities of the amide group while being more resistant to hydrolysis. nih.gov

Fluoroalkenes: A (Z)-fluoroalkene can act as a stable mimic of the s-trans amide bond conformation, offering increased lipophilicity and metabolic stability. nih.gov

Trifluoroethylamines: This group can act as a non-ionizable, metabolically stable mimic of the amide carbonyl, reducing the basicity of the amine. drughunter.com

The choice of bioisostere can subtly alter the geometry and electronic profile of the molecule, potentially leading to improved potency, selectivity, and duration of action. nih.gov

Molecular Mechanisms of Action and Advanced Computational Studies of N Ethyl 2 Phenethylhexanamide

Investigation of Molecular Interactions with Bacterial Quorum Sensing Receptors and Signaling Pathways

N-Ethyl-2-phenethylhexanamide and structurally related compounds have been investigated for their ability to interfere with bacterial quorum sensing (QS). QS is a cell-to-cell communication process that bacteria use to coordinate collective behaviors, such as virulence factor production and biofilm formation, by producing and detecting small signaling molecules called autoinducers. nih.gov In many Gram-negative bacteria, N-Acyl Homoserine Lactones (AHLs) are the primary autoinducers. mdpi.com The strategy of disrupting QS, known as quorum quenching, is a promising anti-virulence approach that may not induce resistance to the same extent as traditional antibiotics. nih.govnih.gov

Compounds like this compound are investigated as Quorum Sensing Inhibitors (QSIs). These molecules can disrupt QS pathways by preventing the synthesis of autoinducers, degrading the signaling molecules, or blocking the signal receptor proteins. mdpi.com Research on N-phenethyl hexanamide (B146200), a structurally similar compound, has demonstrated its capacity to inhibit QS-controlled phenotypes in multiple bacterial strains. This suggests that the phenethylamide scaffold is a viable starting point for developing potent QS inhibitors. The mechanism often involves the inhibitor molecule binding to the transcriptional regulator protein (e.g., LuxR-type receptors), thereby preventing the native AHL from binding and activating gene expression. researchgate.net Molecular docking analyses of phenylethyl alcohol, a structural component of this compound, have shown a promising competitive interaction with AHLs, further supporting this proposed mechanism of action. researchgate.net

Competitive Binding Studies with N-Acyl Homoserine Lactones

The primary mechanism by which many QSIs function is through competitive binding with native autoinducers, such as N-Acyl Homoserine Lactones (AHLs), for the active site of receptor proteins. researchgate.net These receptors, like LasR in Pseudomonas aeruginosa or CviR in Chromobacterium violaceum, possess a specific ligand-binding pocket that recognizes the AHL molecule. nih.gov When the concentration of AHLs reaches a certain threshold, they bind to their cognate receptors, inducing a conformational change that typically leads to receptor dimerization and activation of target gene transcription. biorxiv.org

QSIs that are structurally analogous to AHLs can act as competitive antagonists. They are designed to fit into the same binding pocket on the receptor protein but fail to induce the necessary conformational change for activation. By occupying the active site, the inhibitor prevents the native AHL from binding, thus disrupting the entire signaling cascade. researchgate.net Computational screening and molecular docking are key methods used to predict this competitive interaction. nih.govscione.com These studies calculate the binding energy of the inhibitor within the receptor's active site, comparing it to that of the native ligand. A strong, stable binding of an inhibitor within the AHL binding site is indicative of potential competitive antagonism. biomedpharmajournal.orgnanobioletters.com

Elucidation of Cellular Targets and Mechanistic Pathways in Antimicroalgal Activity

While the antibacterial quorum sensing inhibitory action of phenethylamide derivatives has been a subject of study, specific research elucidating the cellular targets and mechanistic pathways of this compound's antimicroalgal activity is not extensively detailed in the available literature. However, potential mechanisms can be inferred from the general effects of chemical agents on microalgae.

Potential cellular targets in microalgae for a compound like this compound could include:

Cell Membrane Integrity: The lipophilic nature of the molecule may allow it to intercalate into the lipid bilayer of the algal cell membrane, disrupting its fluidity and permeability. This can lead to leakage of essential intracellular components and ultimately cell lysis.

Photosynthesis: The compound could interfere with the photosynthetic apparatus. Potential targets include the components of photosystems (PSII and PSI), the electron transport chain, or enzymes involved in carbon fixation, such as RuBisCO. Inhibition of photosynthesis would halt energy production and growth.

Enzyme Inhibition: The amide or other functional groups could interact with active sites of essential enzymes involved in various metabolic pathways, such as those for amino acid synthesis, nitrogen metabolism, or fatty acid biosynthesis, leading to metabolic arrest.

Oxidative Stress: The compound might induce the production of reactive oxygen species (ROS) within the algal cells, overwhelming the antioxidant defense systems and causing damage to lipids, proteins, and nucleic acids.

Transcriptomic analysis is a powerful tool used to identify potential cellular targets by measuring changes in gene expression in response to chemical exposure. researchgate.net Such studies on microalgae exposed to other chemical stressors have revealed responses related to metal transport, mitochondrial metabolism, and oxidative stress, providing a methodological blueprint for investigating the precise targets of this compound. researchgate.net

Theoretical Studies on the Electronic Structure, Conformation, and Energetic Properties of this compound

Theoretical and computational studies are essential for understanding the intrinsic properties of a molecule like this compound. These studies provide insights into its stability, reactivity, and three-dimensional structure, which are crucial for interpreting its biological activity.

Electronic Structure: Density Functional Theory (DFT) is a common method used to investigate the electronic properties of molecules. nih.govphyschemres.org By applying DFT with a suitable basis set (e.g., B3LYP/6-311G(d,p)), researchers can calculate various electronic parameters. nih.gov Key properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is particularly important as it relates to the molecule's chemical reactivity and polarizability; a smaller gap suggests higher reactivity. nih.gov Other analyses, such as Natural Bond Orbital (NBO) analysis, can reveal information about charge delocalization and the stability arising from intramolecular interactions. physchemres.org A Molecular Electrostatic Potential (MEP) surface can also be generated to identify the electrophilic and nucleophilic sites on the molecule, predicting how it might interact with biological receptors. physchemres.org

Conformational Analysis: Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that arise from rotation around its single bonds. libretexts.org These different arrangements have varying energy levels due to factors like steric repulsion and torsional strain. cutm.ac.in For a flexible molecule like this compound, numerous conformations are possible. Theoretical methods are used to identify the most stable, low-energy conformers. This involves mapping the potential energy surface by systematically rotating dihedral angles and calculating the energy of each resulting structure. utdallas.edu The most stable conformation is the one that minimizes steric hindrance and maximizes stabilizing interactions. imperial.ac.uk Understanding the preferred conformation is vital, as it is often the biologically active shape that binds to a receptor.

Below is a table summarizing key parameters obtained from theoretical studies.

ParameterDescriptionSignificance
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Relates to the ability to donate electrons.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Relates to the ability to accept electrons.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. nih.gov
Dipole Moment A measure of the overall polarity of the molecule.Influences solubility and intermolecular interactions.
Dihedral Angle The angle between two planes defined by atoms in a molecule. libretexts.orgDefines the specific conformation (e.g., staggered, eclipsed) of the molecule. cutm.ac.in
Relative Energy The calculated energy of a conformer relative to the most stable conformer.Determines the population of different conformers at equilibrium.

Computational Chemistry Approaches: Molecular Docking, Molecular Dynamics Simulations, and Quantitative Structure-Activity Relationships (QSAR)

Computational chemistry provides powerful tools to simulate and predict the interactions of molecules like this compound with biological targets, guiding the design of more effective compounds.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, such as a QS protein. scione.com The process involves generating multiple possible binding poses of the ligand within the receptor's active site and scoring them based on a force field that estimates the binding affinity, typically reported in kcal/mol. scione.com A lower binding energy score suggests a more favorable interaction. nanobioletters.com Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the receptor, providing a static snapshot of the binding mode. nih.gov This method is widely used for virtual screening of compound libraries to identify potential inhibitors. biomedpharmajournal.org

Molecular Dynamics (MD) Simulations: While docking provides a static view, MD simulations offer a dynamic perspective of the ligand-receptor complex over time. researchgate.net Starting with the best pose from docking, an MD simulation calculates the movements of all atoms in the system over a period (e.g., nanoseconds), providing insights into the stability and flexibility of the complex. nih.gov Key metrics analyzed from MD simulations include:

Root-Mean-Square Deviation (RMSD): Measures the deviation of the protein and ligand backbone from their initial positions, indicating the stability of the complex.

Root-Mean-Square Fluctuation (RMSF): Shows the fluctuation of individual amino acid residues, highlighting flexible regions of the protein.

Solvent Accessible Surface Area (SASA): Calculates the surface area of the complex exposed to the solvent, which can indicate conformational changes upon ligand binding. researchgate.net

Quantitative Structure-Activity Relationships (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov The goal is to develop a predictive model where the activity of a new compound can be estimated based solely on its structural features, known as molecular descriptors. These descriptors can include physicochemical properties (e.g., logP), electronic properties (e.g., orbital energies), and topological indices. nih.gov By analyzing a set of related molecules with known activities, QSAR can identify which structural features are crucial for enhancing or diminishing the desired biological effect, thereby guiding the rational design of more potent analogs. biorxiv.org

Below is an interactive table summarizing these computational approaches.

Computational MethodPurposeKey Output
Molecular Docking Predicts the binding pose and affinity of a ligand to a receptor.Binding energy (kcal/mol), interaction types (e.g., H-bonds). scione.com
Molecular Dynamics (MD) Simulates the movement and stability of the ligand-receptor complex over time.RMSD, RMSF, complex stability, dynamic interactions. researchgate.net
QSAR Correlates chemical structure with biological activity to predict the activity of new compounds.A predictive mathematical model, identification of key molecular descriptors. nih.gov

Preclinical Evaluation and Selectivity Assessments of N Ethyl 2 Phenethylhexanamide

In Vitro Bioactivity Profiling across a Diverse Panel of Microbial and Algal Strains.

No data is publicly available regarding the in vitro bioactivity of N-Ethyl-2-phenethylhexanamide against a diverse panel of microbial and algal strains.

Assessment of Biological Selectivity: Differentiation from Direct Growth Inhibition or General Toxicity.

There is no publicly available information on the biological selectivity of this compound, nor any studies differentiating its potential effects from direct growth inhibition or general toxicity.

Development and Utilization of Advanced Reporter Assays for High-Throughput Bioactivity Screening of this compound Analogs.

No published research could be found detailing the development or use of advanced reporter assays for the high-throughput bioactivity screening of analogs of this compound.

Future Research Directions and Therapeutic/applied Implications of N Ethyl 2 Phenethylhexanamide Research

Prospects for N-Ethyl-2-phenethylhexanamide as a Lead Compound in the Development of Novel Anti-Infective Agents via Quorum Sensing Disruption

The rise of antibiotic-resistant bacteria presents a significant global health challenge, necessitating the development of novel anti-infective strategies. One promising approach is the disruption of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate collective behaviors, including virulence and biofilm formation. nih.gov By interfering with QS pathways, it may be possible to disarm pathogens without killing them, thereby reducing the selective pressure that drives the evolution of resistance. frontiersin.org

This compound, as an amide-containing compound, represents a class of molecules that have been investigated for their ability to modulate bacterial communication. The core structure of this compound suggests it could be a candidate for investigation as a quorum sensing inhibitor (QSI). The disruption of QS can attenuate the expression of virulence factors and inhibit the formation of biofilms, which are structured communities of bacteria that are notoriously difficult to eradicate. nih.govresearchgate.net

Future research could focus on screening this compound for its ability to interfere with various QS systems, such as the N-acyl-homoserine lactone (AHL) and autoinducing peptide (AIP) systems found in many pathogenic bacteria. nih.gov Should it demonstrate significant QSI activity, it could serve as a valuable lead compound for the development of new anti-infective therapies. The table below illustrates common bacterial quorum sensing systems that could be targeted in such research.

Quorum Sensing SystemSignal Molecule TypeRepresentative Bacteria
LasI/LasRAcyl-Homoserine Lactone (AHL)Pseudomonas aeruginosa
RhlI/RhlRAcyl-Homoserine Lactone (AHL)Pseudomonas aeruginosa
LuxI/LuxRAcyl-Homoserine Lactone (AHL)Vibrio fischeri
AgrC/AgrAAutoinducing Peptide (AIP)Staphylococcus aureus

Potential Applications in Agricultural and Environmental Biotechnology

The ability to control microbial growth and biofilm formation has significant implications beyond human health, extending to agriculture and environmental biotechnology. Biofilms can cause considerable economic losses by fouling industrial equipment, contaminating food processing surfaces, and contributing to crop diseases. Selective algicides are also sought after to manage harmful algal blooms in aquatic environments without harming other organisms.

Given the role of quorum sensing in biofilm formation, this compound could be investigated for its potential as a biofilm control agent in various settings. If found to be an effective QSI, it could be applied to prevent the formation of biofilms on agricultural irrigation systems or in industrial water pipelines. Furthermore, the structural features of this compound might confer selective activity against certain microorganisms, such as specific species of algae, which would be a desirable characteristic for an environmentally friendly algicide. Research in this area would involve testing the compound's efficacy in preventing biofilm formation by relevant bacterial species and its toxicity profile against target algae and non-target aquatic organisms.

Methodological Advancements for the Discovery, Characterization, and Synthesis of Complex Amide Metabolites

The exploration of novel compounds like this compound is intrinsically linked to advancements in the methodologies used for their discovery, characterization, and synthesis. The field of natural product discovery is continually evolving, with new techniques enabling the identification of previously unknown amide metabolites from diverse biological sources.

High-throughput screening methods, coupled with sophisticated analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, are crucial for identifying and characterizing new bioactive compounds. researchgate.net For a compound like this compound, these methods would be essential to determine its presence in natural extracts and to elucidate its precise chemical structure.

Furthermore, advancements in synthetic organic chemistry are critical for producing sufficient quantities of complex amides for biological testing and for creating analogues to optimize their activity. Modern synthetic methods allow for the efficient and stereoselective construction of amide bonds, which is fundamental to accessing compounds like this compound and its derivatives. google.commdpi.comresearchgate.net The table below summarizes some of the key methodologies in this field.

MethodologyApplication
High-Throughput Screening (HTS)Rapidly screen large libraries of compounds for biological activity.
Mass Spectrometry (MS)Determine the molecular weight and fragmentation pattern of a compound.
Nuclear Magnetic Resonance (NMR)Elucidate the detailed chemical structure of a molecule.
Solid-Phase Peptide Synthesis (SPPS)Efficiently synthesize peptides and other amide-containing molecules.
Asymmetric CatalysisControl the stereochemistry of chemical reactions to produce specific isomers.

Future research into this compound would greatly benefit from these advanced methodologies, enabling a thorough investigation of its potential as a novel therapeutic agent or biotechnological tool.

Q & A

Q. How to ethically report negative or inconclusive results in this compound research?

  • Methodological Answer : Publish in open-access platforms like Research on Chemical Intermediates with detailed methodology. Use platforms like Zenodo to archive datasets, emphasizing experimental limitations (e.g., solvent effects, catalyst deactivation) .

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